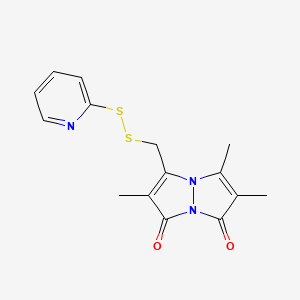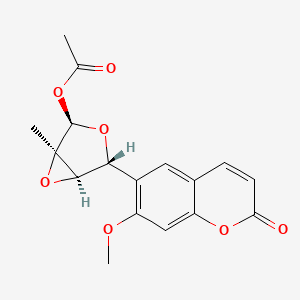
Acetyldihydromicromelin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Acetyldihydromicromelin A can be achieved through both extraction from natural sources and synthetic methods. The extraction method involves solvent extraction or ultrasonic extraction from the leaves of Micromelum integerrimum . Synthetic methods are more complex and require expertise in organic synthetic chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The leaves of Micromelum integerrimum are harvested and subjected to solvent extraction processes to isolate the compound. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetyldihydromicromelin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Applications De Recherche Scientifique
Acetyldihydromicromelin A has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mécanisme D'action
The mechanism of action of Acetyldihydromicromelin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activation of certain enzymes and signaling pathways, such as Akt, ERK1/2, and eNOS. These interactions result in the modulation of cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Acetyldihydromicromelin A is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Dihydromicromelin B: Another coumarin derivative with a similar structure but different biological activities.
Micromelin: A related compound with distinct chemical properties and applications.
Hydramicromelin B: A coumarin derivative with different functional groups and bioactivities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound unique in its applications and effects.
Propriétés
IUPAC Name |
[(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQHOKMRSEOCW-WCXIOVBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@]2([C@H](O2)[C@H](O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What can you tell me about the biological activity of Acetyldihydromicromelin A found in the Indonesian Micromelum minutum?
A1: The research paper states that this compound, isolated from the ethyl acetate extract of Micromelum minutum leaves, did not display cytotoxic activity against MCF-7 and 4T1 breast cancer cells []. Further studies are needed to explore its potential activity against other cell lines or targets.
Q2: Were there any other compounds isolated from the Indonesian Micromelum minutum that showed activity against the tested cancer cell lines?
A2: Yes, the research also isolated 5,7-dihydroxy-3,4',8-trimethoxyflavone from the n-hexane and ethyl acetate extracts of the plant []. This compound demonstrated cytotoxicity against both MCF-7 and 4T1 breast cancer cell lines, with IC50 values of 369±8 µM and 227±5 µM, respectively [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
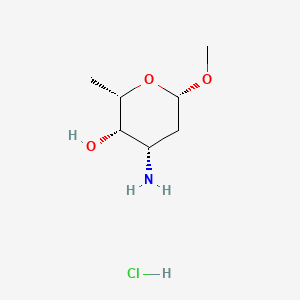
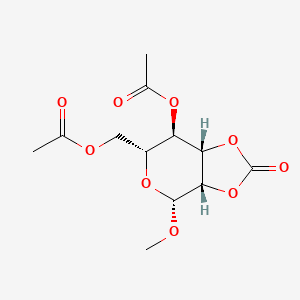
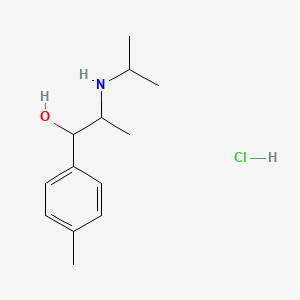
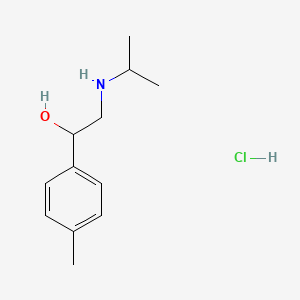
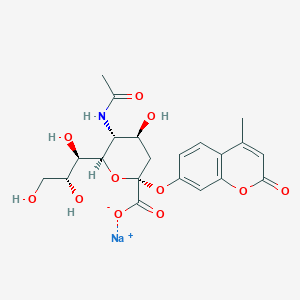
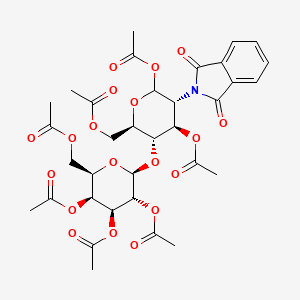
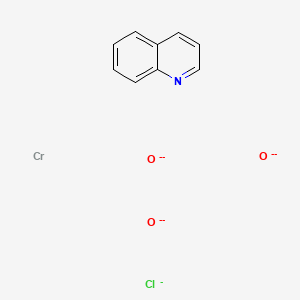
![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)
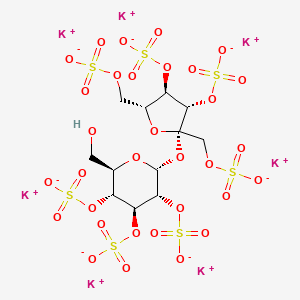

![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
